molecular formula C15H21NO B7519272 (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone

Cat. No. B7519272
M. Wt: 231.33 g/mol
InChI Key: KZCHGUFLCGHNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, also known as Dibutylone, is a synthetic cathinone that belongs to the class of new psychoactive substances (NPS). It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. Dibutylone is a derivative of butylone, which is a cathinone that has been banned in many countries due to its potential for abuse and addiction.

Mechanism of Action

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in their prolonged action on the postsynaptic neuron.
Biochemical and Physiological Effects:
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to have stimulant and euphoric effects similar to other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause a decrease in appetite and an increase in sociability. However, it has also been shown to have negative effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the mechanisms of action of cathinones and their effects on neurotransmitter systems. However, like other cathinones, it has limitations due to its potential for abuse and addiction. It is important to use caution when handling and studying (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone in the laboratory.

Future Directions

There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone. One area of research could be to study its long-term effects on the brain and behavior. Another area could be to develop new therapeutic agents based on its structure and mechanism of action. Additionally, more research could be done to understand the underlying mechanisms of its negative effects such as anxiety and paranoia. Overall, further research is needed to fully understand the effects of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone and its potential as a therapeutic agent.
In conclusion, (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. It has been used in scientific research to study its effects on the central nervous system and has been found to have similar properties to other cathinones. While it has advantages for scientific research, it also has limitations due to its potential for abuse and addiction. There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, and further research is needed to fully understand its effects and potential as a therapeutic agent.

Synthesis Methods

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone can be synthesized by reacting 4-methylpropiophenone with 2,6-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that can be purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar properties to other cathinones such as methcathinone, mephedrone, and methylone. (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-7-9-14(10-8-11)15(17)16-12(2)5-4-6-13(16)3/h7-10,12-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHGUFLCGHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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